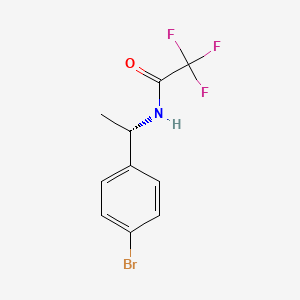

(S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(1S)-1-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF3NO/c1-6(15-9(16)10(12,13)14)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,15,16)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHSKNAGOEXFZER-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)Br)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide physical properties

An In-depth Technical Guide to the Physical Properties of (S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide

This guide provides a comprehensive overview of the physical and chemical properties of this compound, a chiral compound of significant interest in synthetic chemistry and drug development. The document is structured to provide not only the available data but also the scientific rationale behind the methodologies used for its characterization, offering field-proven insights for researchers and scientists.

Introduction and Compound Identity

This compound is a fluorinated amide derivative built on a chiral ethylamine backbone. The presence of a stereogenic center, a bromophenyl ring, and a trifluoroacetyl group imparts specific chemical and physical characteristics that are critical for its application, particularly as a chiral building block or intermediate in the synthesis of pharmacologically active molecules. Understanding its physical properties is paramount for reaction optimization, purification, formulation, and quality control.

The structural representation of this molecule is fundamental to interpreting its properties.

Caption: Chemical structure of the target molecule.

Core Physicochemical Properties

A summary of the core identifiers and computed physical properties provides a foundational understanding of the molecule. This data is essential for laboratory handling, safety assessments, and analytical method development.

| Property | Value | Source |

| CAS Number | 182141-70-4 | [1][2] |

| Molecular Formula | C₁₀H₉BrF₃NO | [1][3][4] |

| Molecular Weight | 296.09 g/mol | [1][4] |

| Appearance | White powder / Solid | [2][3] |

| Purity | Commercially available at ≥95% or ≥99% | [2][3] |

| Predicted pKa | 10.44 ± 0.46 | [1] |

| Hydrogen Bond Donor Count | 1 (from the N-H group) | [1] |

| Hydrogen Bond Acceptor Count | 4 (from O, N, and 3x F atoms) | [1] |

| Rotatable Bond Count | 2 | [1] |

Note: Much of the publicly available data on specific physical properties like melting point and boiling point is limited. The values provided are primarily from computational predictions and supplier data sheets. Experimental verification is crucial for any research application.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, methine, and methyl protons.

-

Aromatic Protons (Ar-H): The protons on the 4-bromophenyl ring will appear as two doublets in the aromatic region (~7.2-7.6 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Methine Proton (CH): The chiral proton adjacent to the nitrogen will appear as a quartet due to coupling with the three methyl protons. Its coupling to the N-H proton may also be observed, further splitting the signal.

-

Amide Proton (N-H): This proton will likely appear as a doublet, coupling to the adjacent methine proton. Its chemical shift can be broad and variable depending on the solvent and concentration.

-

Methyl Protons (CH₃): The methyl protons will appear as a doublet, coupling with the single methine proton.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms. Key expected signals include the carbonyl carbon of the amide, the carbons of the trifluoromethyl group (split by fluorine), and the distinct carbons of the bromophenyl ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

-

N-H Stretch: A sharp to moderately broad peak is expected around 3300 cm⁻¹, corresponding to the amide N-H bond.

-

C=O Stretch (Amide I): A strong, sharp absorption band should appear in the region of 1680-1720 cm⁻¹, characteristic of the amide carbonyl group.

-

C-F Stretches: Multiple strong absorption bands are expected between 1100 and 1350 cm⁻¹ due to the C-F bonds of the trifluoromethyl group.

-

Aromatic C-H and C=C Stretches: Signals corresponding to the aromatic ring will also be present.

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Molecular Ion Peak [M]⁺: The mass spectrum should show a molecular ion peak corresponding to the molecular weight (296.09 g/mol ). A characteristic isotopic pattern for bromine ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio) will be a definitive feature.

-

Fragmentation: Common fragmentation pathways may include the loss of the trifluoroacetyl group or cleavage of the bond between the chiral carbon and the aromatic ring.

Experimental Methodologies: A Practical Guide

To ensure scientific integrity, physical properties must be determined experimentally. The following protocols are self-validating systems for characterizing this compound and similar compounds.

Workflow for Physicochemical Characterization

The logical flow of experiments ensures that each step builds upon the last, from basic identity confirmation to detailed structural analysis.

Caption: A standard workflow for comprehensive analytical characterization.

Protocol for Melting Point Determination

Rationale: The melting point is a crucial physical property that provides a primary indication of a compound's purity. A sharp melting range suggests a pure substance, while a broad and depressed range often indicates the presence of impurities.

Methodology:

-

Sample Preparation: Finely powder a small amount (2-3 mg) of the crystalline solid.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.

-

Measurement:

-

For an unknown compound, perform a rapid heating (10-20 °C/min) to determine an approximate melting range.

-

Perform a second, slower measurement (1-2 °C/min) starting from about 20 °C below the approximate range.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Protocol for Solubility Assessment

Rationale: Understanding the solubility profile is essential for selecting appropriate solvents for reactions, purification (e.g., recrystallization), and analytical techniques like HPLC and NMR. The molecule's structure, with both nonpolar (bromophenyl) and polar (amide, trifluoromethyl) regions, suggests varied solubility.

Methodology:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Sample Preparation: Weigh approximately 10 mg of the compound into separate small, labeled vials.

-

Solvent Addition: Add the first solvent dropwise (e.g., 0.1 mL increments) to the first vial, vortexing or sonicating after each addition.

-

Observation: Observe the sample for complete dissolution.

-

Quantification: Record the volume of solvent required to fully dissolve the sample. Classify the solubility (e.g., very soluble, soluble, sparingly soluble, insoluble) based on standard pharmacopeial definitions (e.g., parts of solvent required for one part of solute).

-

Repeat: Repeat the process for each selected solvent.

Conclusion

This compound is a compound defined by its specific stereochemistry and the interplay of its functional groups. While comprehensive experimental data in the public domain is sparse, this guide provides a robust framework for its characterization. By employing the described analytical workflows and protocols, researchers can confidently determine its physical properties, ensuring the integrity and reproducibility of their scientific endeavors. The predictive insights into its spectroscopic features serve as a reliable benchmark for structural confirmation.

References

-

PubChem. Trifluoroacetamide | C2H2F3NO. [Link]

-

LookChem. This compound CAS NO.182141-70-4. [Link]

-

The Royal Society of Chemistry. Supporting information for a related publication. [Link]

-

PubChem. N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide | C10H9BrF3NO. [Link]

-

The Royal Society of Chemistry. Supplementary Information for a related publication. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound, CasNo.182141-70-4 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 3. N-[1-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide | 182141-70-4 [sigmaaldrich.com]

- 4. N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide | C10H9BrF3NO | CID 1518036 - PubChem [pubchem.ncbi.nlm.nih.gov]

(S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide chemical structure

An In-Depth Technical Guide to (S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide

Executive Summary: This guide provides a comprehensive technical overview of this compound, a chiral synthetic intermediate of significant interest in pharmaceutical and materials science research. We delve into its stereocontrolled synthesis, detailed structural elucidation through modern spectroscopic techniques, and its potential applications as a versatile building block. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven experimental protocols.

Introduction: A Molecule of Strategic Importance

This compound is a synthetic organic compound featuring three key structural motifs that impart significant utility:

-

The (S)-1-phenylethylamine Core: Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and biologically active compounds. The specific (S)-stereochemistry is often crucial for achieving desired pharmacological activity and minimizing off-target effects.[1][2]

-

The 4-bromophenyl Group: The bromine atom serves as a versatile functional handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the late-stage diversification of molecular scaffolds.

-

The N-trifluoroacetamide Moiety: The trifluoroacetyl group is a robust protecting group for the amine, stable under various reaction conditions but cleavable when necessary.[3] Furthermore, the high electronegativity of the fluorine atoms modulates the electronic properties of the molecule, which can enhance metabolic stability and binding affinity in drug candidates.[4] The trifluoromethyl group also serves as a powerful probe for ¹⁹F NMR spectroscopy.

This unique combination makes the title compound a valuable intermediate for constructing complex, enantiomerically pure molecules with potential therapeutic applications.[5]

Synthesis and Stereocontrol: A Tale of Two Steps

The synthesis of this compound is logically approached in two primary stages: the asymmetric synthesis of the chiral amine precursor, followed by its trifluoroacetylation.

Asymmetric Synthesis of (S)-1-(4-bromophenyl)ethanamine

Achieving high enantiomeric purity for the amine precursor is the most critical phase of the synthesis. While several methods exist, one of the most efficient and scalable is the transition metal-catalyzed asymmetric hydrogenation of an imine derived from 4-bromoacetophenone.[1][2]

The process begins with the condensation of 4-bromoacetophenone with an amine source (like ammonia or benzylamine) to form an imine in situ. This imine is then hydrogenated in the presence of a chiral transition metal catalyst (commonly based on Iridium or Ruthenium) coordinated to a chiral phosphine ligand.[1][6] The chiral environment created by the ligand directs the delivery of hydrogen to one face of the C=N double bond, preferentially forming the (S)-enantiomer. The choice of ligand is paramount for achieving high enantioselectivity (ee).[2]

Trifluoroacetylation

The final step is the trifluoroacetylation of the chiral amine. This is a standard nucleophilic acyl substitution reaction.[4] The amine's lone pair of electrons attacks the highly electrophilic carbonyl carbon of a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride. The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) and in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the acid byproduct (trifluoroacetic acid or HCl), driving the reaction to completion.[4][7] This reaction proceeds without racemization of the stereocenter.

Structural Elucidation and Physicochemical Properties

The definitive structure of the molecule is confirmed through a combination of spectroscopic methods.

| Property | Value | Source |

| IUPAC Name | N-[1-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide | [8] |

| Stereochemistry | (S) | - |

| CAS Number | 182141-70-4 | [5][8] |

| Molecular Formula | C₁₀H₉BrF₃NO | [8] |

| Molecular Weight | 296.08 g/mol | - |

| Appearance | White powder or solid | [5][8] |

| Purity | Typically ≥95% | [8] |

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of the molecule. The expected data are summarized below.

| Technique | Feature | Expected Chemical Shift / Frequency | Rationale |

| ¹H NMR | Aromatic Protons | δ 7.2-7.6 ppm | Two doublets (AA'BB' system) characteristic of a 1,4-disubstituted benzene ring. |

| N-H Proton | δ 6.5-8.5 ppm | A broad singlet or doublet, position and shape are solvent/concentration dependent. | |

| Methine Proton (CH) | δ 5.0-5.5 ppm | A quintet or doublet of quartets due to coupling with both N-H and methyl protons. | |

| Methyl Protons (CH₃) | δ 1.5-1.7 ppm | A doublet, coupled to the adjacent methine proton. | |

| ¹³C NMR | Aromatic Carbons | δ 120-145 ppm | Four distinct signals for the substituted aromatic ring. |

| Carbonyl Carbon (C=O) | δ 155-160 ppm | Appears as a quartet due to coupling with the three fluorine atoms (²JCF). | |

| CF₃ Carbon | δ 115-120 ppm | A prominent quartet due to one-bond coupling to fluorine (¹JCF). | |

| Methine Carbon (CH) | δ 50-55 ppm | Signal for the chiral center carbon. | |

| Methyl Carbon (CH₃) | δ 20-25 ppm | Signal for the terminal methyl group. | |

| ¹⁹F NMR | CF₃ Group | δ -70 to -77 ppm | A singlet, referenced to a standard like CFCl₃. |

| IR Spectroscopy | N-H Stretch | 3250-3350 cm⁻¹ | Characteristic sharp to medium absorption for a secondary amide. |

| C=O Stretch (Amide I) | 1690-1720 cm⁻¹ | Strong absorption, shifted to higher frequency by the electron-withdrawing CF₃ group. | |

| C-F Stretches | 1100-1300 cm⁻¹ | Multiple very strong and characteristic absorptions. | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z 295 & 297 | A characteristic doublet of nearly equal intensity due to the presence of ⁷⁹Br and ⁸¹Br isotopes. |

| Key Fragment | m/z 198 & 200 | Loss of the trifluoroacetamide radical ([M - 97]⁺). | |

| Key Fragment | m/z 184 & 186 | Formation of the 4-bromostyrene radical cation via McLafferty rearrangement. |

Note: NMR shifts are approximate and can vary based on solvent and concentration.

Applications in Research and Development

The strategic placement of functional groups makes this compound a highly valuable intermediate.

-

Pharmaceutical Synthesis: As a chiral building block, it can be incorporated into larger molecules where stereochemistry is critical for biological activity. The trifluoroacetyl group can be removed under basic conditions (e.g., K₂CO₃ in methanol/water) to reveal the free amine for further functionalization.

-

Agrochemicals: The trifluoromethyl group is a common feature in modern pesticides and herbicides, and this compound could serve as a precursor in their synthesis.

-

Analytical Chemistry: The trifluoroacetylated amine is more volatile and thermally stable than the parent amine, making it suitable for derivatization to improve separation and detection in gas chromatography (GC) and mass spectrometry (MS) analyses.[4]

-

Materials Science: The bromophenyl group allows for incorporation into polymeric structures or surface modification via cross-coupling reactions, creating materials with tailored chiral properties.

Experimental Protocols

The following protocols are representative methodologies. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of this compound

This protocol assumes the starting material, (S)-1-(4-bromophenyl)ethanamine, is commercially available or has been previously synthesized.

Materials:

-

(S)-1-(4-bromophenyl)ethanamine (1.0 eq)

-

Trifluoroacetic anhydride (TFAA, 1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et₃N, 1.5 eq)

-

1 M HCl (for workup)

-

Saturated NaHCO₃ solution (for workup)

-

Brine (saturated NaCl solution)

-

Anhydrous MgSO₄ or Na₂SO₄

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

-

Reaction Setup: Dissolve (S)-1-(4-bromophenyl)ethanamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add trifluoroacetic anhydride (1.2 eq) dropwise to the stirred solution over 15 minutes. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Quenching & Workup: Cool the mixture back to 0 °C and carefully quench by adding 1 M HCl. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS as detailed in Section 4.0.

Conclusion

This compound is more than a simple chemical compound; it is a strategically designed molecular tool. Its synthesis, while requiring careful control of stereochemistry, is achievable through established and reliable methods. The convergence of a chiral core, a versatile synthetic handle (bromine), and a modulating/protecting group (trifluoroacetamide) makes it an exceptionally valuable intermediate for the synthesis of complex, high-value molecules in the pharmaceutical and chemical industries. This guide has provided the foundational and practical knowledge necessary for its effective synthesis, characterization, and application.

References

- Weygand, F., Steglich, W., & Oettmeier, W. (1966). N-(Trifluoroacety1)-a-amino Acid Chlorides as Chiral Reagents for Friedel-Crafts Synthesis. Angewandte Chemie International Edition in English, 5(6), 604-604.

- Iranpoor, N., Firouzabadi, H., & Aghapour, G. (2009). Trifluoroacetylation of amines with trifluoroacetic acid in the presence of trichloroacetonitrile and triphenylphosphine. Tetrahedron Letters, 50(52), 7251-7254.

- García-Fernández, A., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(19), 11859-11933.

- BenchChem. (n.d.). Application Notes: Trifluoroacetylation of Amines using Trifluoroacetyl Chloride.

- Majerz-Maniecka, K., et al. (2020). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. Molecules, 25(15), 3356.

- García-Fernández, A., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.

- LookChem. (n.d.). This compound CAS NO.182141-70-4.

- Royal Society of Chemistry. (2014). Supplementary Information.

- Sigma-Aldrich. (n.d.). N-[1-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide.

- Google Patents. (n.d.). KR101083935B1 - Trifluoroacetylation for amines.

- Blaser, H. U., et al. (1999). Enantioselective Reductive Amination of a Ketone: A New Catalyst and a Mechanistic Study. Synlett, 1999(S1), 867-868.

- NIST. (n.d.). Acetamide, N-(4-bromophenyl)-.

- NIH. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings. PubMed Central.

- Google Patents. (2004). US20040147762A1 - Asymmetric reductive amination of ketones.

- NIST. (n.d.). Acetamide, N-(4-bromophenyl)-2,2,2-trifluoro-.

Sources

- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound, CasNo.182141-70-4 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 6. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]

- 7. KR101083935B1 - Trifluoroacetylation for amines - Google Patents [patents.google.com]

- 8. N-[1-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide | 182141-70-4 [sigmaaldrich.com]

Molecular weight of (S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide

An In-Depth Technical Guide to the Molecular Weight and Characterization of (S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular properties and analytical characterization of the chiral compound this compound. As a Senior Application Scientist, the following sections are structured to deliver not only precise data but also the underlying scientific rationale for the presented methodologies, ensuring a robust and validated understanding of this molecule.

Section 1: Molecular Identity and Weight Determination

The foundational step in the characterization of any chemical entity is the precise determination of its molecular weight. This parameter is critical for stoichiometric calculations, interpretation of mass spectrometry data, and confirmation of molecular identity.

Molecular Structure and Formula

The compound in focus, this compound, possesses a distinct stereochemical configuration and is comprised of a brominated aromatic ring, an ethylamine backbone, and a trifluoroacetyl group.

Caption: Molecular structure of this compound.

Based on its structure, the molecular formula is determined to be C₁₀H₉BrF₃NO .

Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic weights of each constituent atom. The standard atomic weights are sourced from the International Union of Pure and Applied Chemistry (IUPAC).[1][2][3][4][5][6]

| Element | Symbol | Count | Standard Atomic Weight (amu) | Total Weight (amu) |

| Carbon | C | 10 | 12.011[1][7][8][9][10] | 120.11 |

| Hydrogen | H | 9 | 1.008[3][11][12][13] | 9.072 |

| Bromine | Br | 1 | 79.904[2][14][15][16][17] | 79.904 |

| Fluorine | F | 3 | 18.998[5][18][19][20][21] | 56.994 |

| Nitrogen | N | 1 | 14.007[4][22][23][24][25] | 14.007 |

| Oxygen | O | 1 | 15.999[6][26][27][28][29] | 15.999 |

| Total | 296.086 |

The calculated molecular weight of this compound is 296.086 g/mol .

Section 2: Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous characterization of a chiral and halogenated compound. The following workflow ensures the confirmation of its structure, purity, and stereochemistry.

Caption: A typical analytical workflow for the characterization of the target compound.

Mass Spectrometry for Molecular Weight Confirmation

Expertise & Experience: Mass spectrometry (MS) is the primary technique for confirming the molecular weight. For halogenated compounds, particularly those containing bromine, the isotopic distribution provides a definitive signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[2][30][31] This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, where the two peaks are of almost equal intensity and separated by 2 m/z units.[30][31][32]

Trustworthiness: The observation of this distinct 1:1 isotopic pattern for the molecular ion peak is a self-validating feature, providing strong evidence for the presence of a single bromine atom in the molecule.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small quantity of the compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Instrument Setup:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 50-500

-

-

Data Acquisition: Introduce the sample into the instrument via a direct insertion probe or through a gas chromatograph.

-

Data Analysis:

-

Identify the molecular ion peak (M⁺).

-

Verify the presence of the M+2 peak with an intensity nearly equal to the M⁺ peak, confirming the presence of bromine.

-

Analyze the fragmentation pattern to further corroborate the molecular structure. Characteristic fragments may arise from the loss of the trifluoromethyl group or cleavage of the amide bond.[33][34]

-

NMR Spectroscopy for Structural Elucidation

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise molecular structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. ¹⁹F NMR is particularly powerful due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which often results in a simple spectrum with minimal peak overlap.[35][36][37][38]

Trustworthiness: The combination of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete and self-consistent dataset. The chemical shifts, coupling constants, and peak integrations must all be in agreement with the proposed structure for it to be considered validated.

Experimental Protocol: Multinuclear NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR:

-

Acquire a standard proton spectrum.

-

Expect to observe signals corresponding to the aromatic protons, the methine proton, the methyl protons, and the amide proton. The splitting patterns will provide information about adjacent protons.

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

Identify the signals for each of the 10 unique carbon atoms. The chemical shifts will be characteristic of their chemical environment (aromatic, aliphatic, carbonyl, and trifluoromethyl).

-

-

¹⁹F NMR:

-

Acquire a proton-decoupled fluorine spectrum.[37]

-

A single sharp singlet is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift will be characteristic of a trifluoroacetyl group.

-

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Expertise & Experience: As the compound is a single enantiomer, it is crucial to determine its enantiomeric purity. Chiral HPLC is the gold standard for this analysis.[39][40][41][42] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[39][41][43][44] Polysaccharide-based CSPs are often a good starting point for method development due to their broad applicability.[39]

Trustworthiness: A well-developed chiral HPLC method provides a baseline separation of the enantiomers (Resolution, Rs > 1.5).[39] The enantiomeric excess (% ee) can be reliably quantified by comparing the peak areas of the two enantiomers. The absence of the corresponding (R)-enantiomer peak in the chromatogram of the sample, when compared to a racemic standard, validates the high enantiomeric purity.

Experimental Protocol: Chiral HPLC Method Development

-

Column Selection: Screen a variety of chiral stationary phases (e.g., cellulose or amylose-based CSPs).

-

Mobile Phase Screening:

-

Normal Phase: Use mixtures of hexane/isopropanol or hexane/ethanol.

-

Reversed Phase: Use mixtures of water/acetonitrile or water/methanol.

-

-

Method Optimization:

-

Adjust the mobile phase composition to achieve optimal resolution and retention time.

-

Optimize the flow rate and column temperature.

-

-

Analysis:

-

Inject a solution of the synthesized (S)-enantiomer.

-

If available, inject a racemic mixture to identify the retention times of both the (S) and (R) enantiomers.

-

Calculate the enantiomeric excess using the peak areas from the chromatogram.

-

Section 3: Conclusion

The comprehensive characterization of this compound, with a molecular weight of 296.086 g/mol , is achieved through a logical and synergistic application of mass spectrometry, multinuclear NMR spectroscopy, and chiral HPLC. This integrated analytical approach ensures the verification of its molecular weight, the elucidation of its chemical structure, and the confirmation of its enantiomeric purity, thereby providing the necessary scientific integrity for its use in research and development.

References

- Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry. (2025). Vertex AI Search.

- Oxygen Atom Weight Definition - AP Chemistry Key Term. Fiveable.

- A Comparative Guide to Chiral HPLC Methods for Effective Enantiomeric Resolution. Benchchem.

- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.

- Bromine. Wikipedia.

- Atomic Weight of Bromine.

- Hydrogen.

- Atomic Weight of Nitrogen.

- Chiral HPLC Method Development. I.B.S..

- Nitrogen | Definition, Symbol, Uses, Properties,

- CHIRAL HPLC. Slideshare.

- Understanding the Atomic Weight of Fluorine: A Closer Look.

- What is the

- A Strategy for Developing HPLC Methods for Chiral Drugs.

- Standard

- What is the

- What Is The Atomic Weight Of Nitrogen?. Chemistry For Everyone - YouTube.

- What Is The Atomic Weight Of Carbon?. Chemistry For Everyone - YouTube.

- Fluorine.

- oxygen. nglos324.

- Atomic Weights and Isotopic Compositions for Bromine.

- Atomic Weights and Isotopic Compositions for Hydrogen.

- Atomic Weights and Isotopic Compositions for Nitrogen.

- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogen

- Nitrogen. Wikipedia.

- Oxygen. Wikipedia.

- Hydrogen. Wikipedia.

- Fluorine NMR. Encyclopedia of Magnetic Resonance.

- HPLC Technical Tip: Chiral Method Development. Phenomenex.

- Application of 19F NMR Spectroscopy for Content Determination of Fluorin

- Bromine. BYJU'S.

- Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw m

- Atomic/Molar mass.

- An Overview of Fluorine NMR.

- Chemical Properties of Fluorine. BYJU'S.

- Organic Compounds Containing Halogen

- What is the mass of a molecule of fluorine?. Quora.

- Fluorine - Element information, properties and uses. Periodic Table.

- Bromine - Element information, properties and uses. Periodic Table.

- What Is The Atomic Weight Of Oxygen?. Chemistry For Everyone - YouTube.

- Atomic Weights and Isotopic Compositions for Oxygen.

- Atomic Weights and Isotopic Compositions for Carbon.

- Determination Techniques for Absolute Configur

- Organic Compounds Containing Halogen

- A Guide to the Analysis of Chiral Compounds by GC. Restek.

- Chiral analysis. Wikipedia.

- Mass spectrometry of halogen-containing organic compounds.

- Mass Spectroscopy - Halo-isotopes | A Level Chemistry. EDEXCEL - YouTube.

- The Secrets to Mastering Chiral Chrom

- Numerical Characterization of Molecular Chirality of Organic Compounds.

Sources

- 1. Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry - Oreate AI Blog [oreateai.com]

- 2. Bromine - Wikipedia [en.wikipedia.org]

- 3. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 4. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]

- 5. Understanding the Atomic Weight of Fluorine: A Closer Look - Oreate AI Blog [oreateai.com]

- 6. princeton.edu [princeton.edu]

- 7. quora.com [quora.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Atomic/Molar mass [westfield.ma.edu]

- 10. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 11. quora.com [quora.com]

- 12. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 13. Hydrogen - Wikipedia [en.wikipedia.org]

- 14. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 15. Atomic Weights and Isotopic Compositions for Bromine [physics.nist.gov]

- 16. byjus.com [byjus.com]

- 17. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 18. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 19. byjus.com [byjus.com]

- 20. quora.com [quora.com]

- 21. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 22. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 23. youtube.com [youtube.com]

- 24. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 25. Nitrogen - Wikipedia [en.wikipedia.org]

- 26. fiveable.me [fiveable.me]

- 27. Oxygen - Wikipedia [en.wikipedia.org]

- 28. youtube.com [youtube.com]

- 29. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 30. chem.libretexts.org [chem.libretexts.org]

- 31. chem.libretexts.org [chem.libretexts.org]

- 32. m.youtube.com [m.youtube.com]

- 33. pdf.benchchem.com [pdf.benchchem.com]

- 34. researchgate.net [researchgate.net]

- 35. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 36. biophysics.org [biophysics.org]

- 37. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 38. researchgate.net [researchgate.net]

- 39. pdf.benchchem.com [pdf.benchchem.com]

- 40. hplc.today [hplc.today]

- 41. CHIRAL HPLC | PPTX [slideshare.net]

- 42. Chiral analysis - Wikipedia [en.wikipedia.org]

- 43. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]

- 44. The Secrets to Mastering Chiral Chromatography [rotachrom.com]

An In-depth Technical Guide to (S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide: Synthesis, Characterization, and Medicinal Chemistry Perspective

This guide provides a comprehensive technical overview of the chiral molecule (S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of its synthesis, characterization, and potential applications, grounded in established chemical principles and methodologies.

Introduction and Strategic Importance

This compound is a synthetic chiral compound that incorporates three key structural motifs of significant interest in medicinal chemistry: a chiral benzylic amine, a bromine-substituted aromatic ring, and a trifluoroacetamide group. The stereochemical integrity of molecules is paramount in drug development, as different enantiomers of a chiral drug can exhibit widely varying pharmacological, pharmacokinetic, and toxicological profiles.[1] The (S)-enantiomer of 1-(4-bromophenyl)ethylamine serves as a valuable chiral building block for the synthesis of potentially bioactive molecules.

The introduction of a trifluoroacetyl group is a strategic decision in drug design. This moiety can significantly enhance the metabolic stability of the parent amine by blocking N-dealkylation, a common metabolic pathway. Furthermore, the high electronegativity of the fluorine atoms can modulate the electronic properties of the amide bond and influence intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are critical for target binding.[2][3] The bromo-substituent on the phenyl ring provides a site for further chemical modification through cross-coupling reactions and can also contribute to the binding affinity of the molecule to its biological target.

This guide will first detail the synthetic protocol for the preparation of this compound, followed by a comprehensive analysis of its expected spectroscopic characteristics. Finally, the potential applications of this and structurally related compounds in drug discovery will be discussed.

Synthesis and Mechanistic Considerations

The synthesis of this compound is a straightforward N-acylation reaction. The protocol described below is based on well-established procedures for the acylation of chiral amines with trifluoroacetic anhydride (TFAA).[4] TFAA is a highly reactive and volatile acylating agent that readily reacts with primary and secondary amines to form stable trifluoroacetamides.[4]

Experimental Protocol

Objective: To synthesize this compound from (S)-1-(4-bromophenyl)ethylamine and trifluoroacetic anhydride.

Materials:

-

(S)-1-(4-bromophenyl)ethylamine

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et3N) or Pyridine (optional, as an acid scavenger)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-1-(4-bromophenyl)ethylamine (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Optional: Add triethylamine or pyridine (1.1 equivalents) to the solution. This base acts as a scavenger for the trifluoroacetic acid byproduct, which can form a salt with the starting amine and impede the reaction.

-

Slowly add trifluoroacetic anhydride (1.1-1.2 equivalents) dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize the excess TFAA and the trifluoroacetic acid byproduct.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Trifluoroacetic anhydride reacts violently with water.[4] Therefore, anhydrous solvents and an inert atmosphere are essential to prevent the decomposition of the reagent and ensure a high yield of the desired product.

-

Low Temperature: The acylation of amines is an exothermic process. Starting the reaction at 0 °C helps to control the reaction rate and prevent the formation of byproducts.

-

Acid Scavenger: The use of a non-nucleophilic base like triethylamine is critical to neutralize the trifluoroacetic acid formed during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and unable to react with the anhydride.

Synthesis Workflow Diagram

Caption: Synthetic workflow for the N-acylation of (S)-1-(4-bromophenyl)ethylamine.

Spectroscopic Characterization

Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | δ (ppm, CDCl₃): ~1.5-1.6 (d, 3H, -CH₃) ~5.0-5.2 (quintet or dq, 1H, -CH-) ~6.8-7.0 (br s, 1H, -NH-) ~7.2-7.3 (d, 2H, Ar-H ortho to ethylamine) ~7.4-7.5 (d, 2H, Ar-H ortho to Br) |

| ¹³C NMR | δ (ppm, CDCl₃): ~22-24 (-CH₃) ~50-55 (-CH-) ~115.7 (q, ¹JCF ≈ 288 Hz, -CF₃) ~121-122 (Ar-C, C-Br) ~128-129 (Ar-CH) ~132 (Ar-CH) ~140-142 (Ar-C, C-C) ~156.5 (q, ²JCF ≈ 37 Hz, C=O) |

| IR | ν (cm⁻¹): ~3300 (N-H stretch) ~1700 (C=O stretch, Amide I) ~1540 (N-H bend, Amide II) ~1150-1250 (strong, C-F stretches) ~820 (C-H out-of-plane bend for p-disubstituted benzene) |

| Mass Spec (EI) | m/z: ~295/297 (M⁺, isotopic pattern for Br) Fragments corresponding to loss of CF₃, COCF₃, and cleavage of the benzylic C-N bond. |

Rationale for Predicted Data

-

¹H NMR: The methyl group protons will appear as a doublet due to coupling with the adjacent methine proton. The methine proton, in turn, will be a quintet (or a doublet of quartets due to coupling with both the methyl protons and the NH proton). The aromatic protons will show a characteristic AA'BB' system for a 1,4-disubstituted benzene ring. The amide proton will likely be a broad singlet.

-

¹³C NMR: The trifluoromethyl carbon will show a characteristic quartet due to coupling with the three fluorine atoms, with a large one-bond coupling constant (¹JCF). The carbonyl carbon will also appear as a quartet, but with a smaller two-bond coupling constant (²JCF).

-

IR Spectroscopy: The spectrum will be dominated by a strong carbonyl stretch around 1700 cm⁻¹. The N-H stretch will be a sharp peak around 3300 cm⁻¹. A series of very strong absorptions in the 1150-1250 cm⁻¹ region are characteristic of the C-F stretching vibrations of the CF₃ group.[7]

-

Mass Spectrometry: The molecular ion peak will show a characteristic M/M+2 isotopic pattern with roughly equal intensity, which is indicative of the presence of a single bromine atom.[8]

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for this compound is not extensively published, its structural components suggest several potential applications in drug discovery.

As a Chiral Building Block

This compound can serve as a key intermediate in the synthesis of more complex molecules. The trifluoroacetamide group is a robust protecting group for the amine, which can be removed under specific conditions to allow for further functionalization.

Potential as a Bioactive Agent

-

Antimicrobial and Anti-inflammatory Activity: Structurally related N-heterocyclic trifluoroacetamides and N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide derivatives have been investigated for their antimicrobial and anti-inflammatory properties.[9][10] The combination of the lipophilic bromophenyl group and the metabolically stable trifluoroacetamide moiety could lead to compounds with favorable pharmacokinetic profiles for these indications.

-

Enzyme Inhibition: The trifluoroacetyl group can act as a bioisostere for other functional groups and can form strong hydrogen bonds with enzyme active sites. The chirality of the molecule ensures a specific three-dimensional orientation within a binding pocket, which is crucial for potent and selective inhibition.

Logical Pathway for Drug Discovery Application

Caption: Logical pathway from compound properties to potential applications.

Conclusion

This compound is a molecule of significant interest due to its chiral nature and the presence of functionalities known to impart favorable properties for drug development. Its synthesis is achievable through standard, high-yielding chemical transformations. While its specific biological activities require further investigation, its structural features make it a promising scaffold for the development of novel therapeutic agents, particularly in the areas of infectious and inflammatory diseases. This guide provides a solid foundation for researchers to synthesize, characterize, and further explore the potential of this and related chiral trifluoroacetamides.

References

- Wiley-VCH. (2007). Supporting Information.

-

Hashimoto, M., et al. (2017). Synthesis of Chiral TFA-Protected α-Amino Aryl-Ketone Derivatives with Friedel–Crafts Acylation of α-Amino Acid N-Hydroxysuccinimide Ester. Molecules, 22(10), 1717. [Link]

- The Royal Society of Chemistry. Supporting information.

- Leuckart Synthesis and Pharmacological Assessment of Novel Acetamide Derivatives. (n.d.).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Spectrometric Identification of Organic Compounds. In Chem 117 Reference Spectra Spring 2011.

-

Smith, I. T. (2021). Synthesis and Utility of Chiral and Achiral Trifluoroacetamide Substrates in Cycloaddition Reactions. BYU ScholarsArchive. [Link]

-

Martin, R., & Flores-Gaspar, A. (2012). Synthesis of 8,8-Dipropylbicyclo[4.2.0]octa-1,3,5-trien-7-one via Pd-catalyzed Intramolecular C-H Bond-Acylation. Organic Syntheses, 89, 159-169. [Link]

-

Ojima, I., et al. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings. The Journal of Organic Chemistry. [Link]

- The Royal Society of Chemistry. (2014). Supplementary Information.

-

Di Bella, M., et al. (1990). N-trifluoroacetyl derivatives as pharmacological agents. V. Evaluation of antiinflammatory and antimicrobial activities of some N-heterocyclic trifluoroacetamides. Il Farmaco, 45(2), 223-35. [Link]

- Mittersteiner, M., et al. (n.d.). C‐acylation reaction of β‐enaminones 1 with trifluoroacetic anhydride...

- Google Patents. (n.d.). KR101083935B1 - Trifluoroacetylation for amines.

- Purser, S., et al. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings.

- ChemicalBook. (2023). Applications and Synthetic Utility of Trifluoroacetamide.

-

Janus, E., et al. (2021). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. Molecules, 26(11), 3362. [Link]

- ChemicalBook. (n.d.). Trifluoroacetic anhydride- an important organic reagent.

- Al-Ghamdi, K. M., & Al-Zahrani, A. A. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. [Journal Name].

- Technical Disclosure Commons. (2024).

- Chemistry LibreTexts. (2020). 11: Infrared Spectroscopy and Mass Spectrometry.

-

NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. In NIST Chemistry WebBook. [Link]

- ResearchGate. (2024).

- Google Patents. (n.d.).

-

Gadaleta, D., et al. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Molecules, 27(19), 6591. [Link]

- ResearchGate. (n.d.).

- McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

- NIST. (n.d.). Acetamide, N-ethyl-N-phenyl-. In NIST Chemistry WebBook.

Sources

- 1. pharma.researchfloor.org [pharma.researchfloor.org]

- 2. Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. ekwan.github.io [ekwan.github.io]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. N-trifluoroacetyl derivatives as pharmacological agents. V. Evaluation of antiinflammatory and antimicrobial activities of some N-heterocyclic trifluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of (S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide is a chiral organic compound of interest in medicinal chemistry and drug development. Its structure, featuring a stereocenter, a brominated aromatic ring, and a trifluoroacetyl group, necessitates rigorous characterization to ensure purity, confirm identity, and understand its conformational behavior. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As a Senior Application Scientist, the following sections are designed to not only present the anticipated spectral data but also to elucidate the underlying principles that govern the spectral features, thereby offering a framework for the empirical analysis of this and structurally related molecules.

The synthesis of such N-acylated amines is a common transformation in organic chemistry, often proceeding with high fidelity and control over stereochemistry.[1][2] The characterization techniques discussed herein are fundamental to verifying the outcome of such synthetic procedures.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Conformational Insight

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a detailed picture of the molecular framework. Furthermore, the presence of fluorine allows for ¹⁹F NMR, which can offer additional structural and conformational information.

Experimental Protocol: NMR Data Acquisition

A standard approach to acquiring high-quality NMR data for this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

-

Instrument Setup: Utilize a high-field NMR spectrometer, for instance, a 400 or 600 MHz instrument for ¹H NMR and a corresponding 100 or 150 MHz for ¹³C NMR.[3]

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans for good signal-to-noise.

-

¹³C NMR: A proton-decoupled ¹³C experiment is standard. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

2D NMR (Optional but Recommended): Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for unambiguous assignment of all proton and carbon signals.[3]

-

¹⁹F NMR: If available, a ¹⁹F NMR spectrum will show a singlet for the CF₃ group, and its chemical shift can be informative.

-

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to reveal the number of distinct proton environments and their connectivity through spin-spin coupling.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| CH₃ | ~1.5 - 1.7 | Doublet (d) | ~7 Hz | 3H |

| CH | ~5.1 - 5.3 | Quintet or Doublet of Quartets (dq) | ~7 Hz, ~8 Hz | 1H |

| Aromatic (ortho to ethyl) | ~7.2 - 7.4 | Doublet (d) | ~8 Hz | 2H |

| Aromatic (meta to ethyl) | ~7.4 - 7.6 | Doublet (d) | ~8 Hz | 2H |

| NH | ~6.5 - 7.5 | Broad Doublet (br d) | ~8 Hz | 1H |

Expertise & Experience in Interpretation:

-

The CH₃ protons are expected to appear as a doublet due to coupling with the adjacent methine (CH) proton.

-

The methine proton (CH) is coupled to both the methyl protons and the amide proton, leading to a more complex splitting pattern (a doublet of quartets). Its downfield shift is due to the proximity of the electron-withdrawing amide group and the aromatic ring.

-

The aromatic protons will likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the bromo group will be at a slightly different chemical shift than those meta.

-

The amide proton (NH) signal is often broad due to quadrupole broadening from the nitrogen atom and exchange with trace amounts of water. Its coupling to the methine proton is observable as a doublet.

-

Conformational Isomers: Trifluoroacetamides can exist as E/Z conformers due to restricted rotation around the amide C-N bond.[3][4][5] This can lead to a doubling of some NMR signals, with the major and minor conformers present in an equilibrium mixture. The ratio of these conformers can be determined from the integration of their respective signals.[3][4][5]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show a signal for each unique carbon environment.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Key Features |

| CH₃ | ~20 - 25 | |

| CH | ~50 - 55 | |

| Aromatic (C-Br) | ~120 - 125 | |

| Aromatic (CH) | ~128 - 132 | Two distinct signals expected. |

| Aromatic (C-ethyl) | ~140 - 145 | |

| C=O (Amide) | ~155 - 160 | Quartet due to coupling with ¹⁹F (¹JCF). |

| CF₃ | ~115 - 120 | Quartet due to coupling with ¹⁹F (¹JCF). |

Expertise & Experience in Interpretation:

-

The electronegativity of the attached atoms significantly influences ¹³C chemical shifts.[6] The carbon of the CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms.

-

Similarly, the amide carbonyl carbon will also be split into a quartet due to two-bond coupling with the fluorine atoms.

-

The chemical shifts of the aromatic carbons are influenced by the bromine and the ethyl-amide substituent.

II. Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent and allowing it to evaporate, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.[3]

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300 | N-H stretch | Amide |

| ~3100 - 3000 | C-H stretch | Aromatic |

| ~2980 - 2850 | C-H stretch | Aliphatic (CH₃, CH) |

| ~1700 | C=O stretch (Amide I) | Amide |

| ~1550 | N-H bend (Amide II) | Amide |

| ~1200 - 1100 | C-F stretch | Trifluoromethyl |

| ~1070 | C-Br stretch | Aryl bromide |

Expertise & Experience in Interpretation:

-

The N-H stretching vibration around 3300 cm⁻¹ is a key indicator of the secondary amide.[7][8]

-

The strong absorption around 1700 cm⁻¹ is characteristic of the amide carbonyl (Amide I band) .[9] Its exact position can be influenced by hydrogen bonding.

-

The Amide II band at approximately 1550 cm⁻¹ arises from a combination of N-H bending and C-N stretching vibrations.[9]

-

The presence of the trifluoromethyl group will give rise to strong C-F stretching absorptions in the 1200-1100 cm⁻¹ region.

-

The C-Br stretch of the aryl bromide is typically found at lower wavenumbers.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common soft ionization techniques suitable for this molecule.[3] Electron Ionization (EI) could also be used, though it may lead to more extensive fragmentation.[10]

-

Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).[10]

Predicted Mass Spectrum

-

Molecular Ion: The expected exact mass of this compound (C₁₀H₉BrF₃NO) is approximately 298.98 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z ≈ 299.99. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio) will result in two peaks of almost equal intensity for the molecular ion and its fragments containing bromine, separated by 2 m/z units.

-

Key Fragmentation Pathways: Amides commonly fragment via cleavage of the amide bond.[10][11] The following fragmentation patterns are anticipated:

Caption: Predicted ESI-MS fragmentation of this compound.

Expertise & Experience in Interpretation:

-

The most common fragmentation for amides is the cleavage of the N-CO bond.[10][11] This would lead to the formation of a brominated styryl-type cation and a trifluoroacetyl radical, or vice versa depending on the charge retention.

-

Loss of the entire trifluoroacetamide group would result in a fragment corresponding to the 1-(4-bromophenyl)ethyl cation.

-

The presence of the characteristic bromine isotope pattern in the fragments is a definitive indicator of their composition.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. The anticipated data, grounded in established spectroscopic principles and comparison with related structures, offers a robust framework for researchers in the field. The interplay of these techniques allows for an unambiguous determination of the compound's constitution, connectivity, and key functional groups, which is a critical step in any drug development pipeline.

References

-

Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings - ACS Publications. (2023). Retrieved from [Link]

-

Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings - PMC - NIH. (2023). Retrieved from [Link]

-

N-Acylation Reactions of Amines - ResearchGate. (n.d.). Retrieved from [Link]

-

Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - NIH. (2018). Retrieved from [Link]

-

An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC - NIH. (n.d.). Retrieved from [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023). Retrieved from [Link]

-

IR Absorption Table - University of Colorado Boulder. (n.d.). Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Retrieved from [Link]

-

Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through- Space 1H -19F Spin-Spin Couplings - PubMed. (2023). Retrieved from [Link]

-

DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC - NIH. (2020). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Trifluoroacetamide Group in Chemical Synthesis

Introduction: The Understated Power of the Trifluoroacetamide Group

In the vast landscape of synthetic organic chemistry, success often hinges on the precise control of reactivity. The strategic use of functional groups that can temporarily mask a reactive site, direct a reaction to a specific position, or subtly alter the electronic properties of a molecule is paramount. Among the plethora of tools available to the modern chemist, the trifluoroacetamide group (-NHCOCF₃) has emerged as a uniquely versatile and powerful entity.

The trifluoroacetamide group's utility stems from the profound influence of the trifluoromethyl (-CF₃) moiety. This strongly electron-withdrawing group fundamentally alters the chemical nature of the amide bond, rendering it a fascinating subject of study and a practical tool for a wide range of synthetic transformations. This guide provides an in-depth exploration of the multifaceted roles of the trifluoroacetamide group, offering insights into its application as a protecting group, a directing group, and a modulator of molecular properties. We will delve into the mechanistic underpinnings of its reactivity and provide field-proven protocols for its implementation in the laboratory.

The Trifluoroacetamide Group as a Protecting Group for Amines

The protection of amines is a cornerstone of many multi-step syntheses, particularly in peptide and pharmaceutical chemistry. The ideal protecting group should be easy to install, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups. The trifluoroacetamide group fulfills these criteria with remarkable efficacy.

Properties and Advantages

The trifluoroacetamide group is prized for its stability in strongly acidic conditions, a characteristic that sets it apart from more common amine protecting groups like the tert-butoxycarbonyl (Boc) group.[1] This orthogonality is a key advantage in complex syntheses, allowing for the selective deprotection of Boc groups with acids like trifluoroacetic acid (TFA) while the trifluoroacetamide-protected amine remains untouched.[1][2]

Conversely, the trifluoroacetamide group is readily cleaved under mild basic conditions, such as treatment with aqueous sodium hydroxide, potassium carbonate in methanol, or ammonia.[3] This base lability allows for its selective removal in the presence of acid-sensitive functionalities.[1][3]

Methods of Introduction (Trifluoroacetylation)

The introduction of the trifluoroacetamide group is typically achieved by reacting a primary or secondary amine with a trifluoroacetylating agent. Common reagents include trifluoroacetic anhydride (TFAA) and ethyl trifluoroacetate.[4][5] The reaction is often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the trifluoroacetic acid byproduct.[5]

Workflow for Trifluoroacetylation of an Amine

Caption: General workflow for the trifluoroacetylation of an amine.

Methods of Cleavage (Deprotection)

The removal of the trifluoroacetamide group is typically accomplished under basic conditions.[3] The choice of base and solvent system can be tailored to the specific substrate and the presence of other functional groups. For instance, in the presence of a base-sensitive ester, milder conditions such as sodium borohydride in a mixed ethanol/tetrahydrofuran solvent system can be employed.[3][6][7]

Mechanism of Basic Hydrolysis of a Trifluoroacetamide

Caption: Simplified mechanism of trifluoroacetamide deprotection via basic hydrolysis.

Comparison with Other N-Protecting Groups

| Protecting Group | Introduction Reagents | Cleavage Conditions | Stability |

| Trifluoroacetamide (TFA) | TFAA, Ethyl trifluoroacetate | Mild Base (e.g., K₂CO₃/MeOH), NaBH₄ | Stable to strong acids |

| Boc | Boc₂O, Boc-ON | Strong Acid (e.g., TFA, HCl) | Labile to strong acids |

| Cbz | Cbz-Cl | Catalytic Hydrogenation (H₂/Pd-C) | Stable to mild acid and base |

| Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) | Labile to base |

The Trifluoroacetamide Group as a Directing Group

Beyond its role as a protecting group, the trifluoroacetamide functionality can act as a powerful directing group in various synthetic transformations, most notably in electrophilic aromatic substitution and ortho-lithiation reactions.

Ortho-Directing Group in Electrophilic Aromatic Substitution

The trifluoroacetamido group is a moderately activating, ortho,para-directing group in electrophilic aromatic substitution reactions. However, due to its steric bulk, it often directs incoming electrophiles preferentially to the para position. In cases where the para position is blocked, or under specific reaction conditions, ortho-substitution can be achieved. For instance, in Friedel-Crafts acylation reactions of trifluoroacetanilide, the ortho-acylated product can be obtained in good yield.[8]

Directing Group in Ortho-Lithiation Reactions

The trifluoroacetamide group is an excellent directing group for ortho-lithiation reactions. Treatment of an N-aryl trifluoroacetamide with a strong base, such as n-butyllithium or sec-butyllithium, results in the selective deprotonation of the ortho-position. The resulting ortho-lithiated species can then be trapped with a variety of electrophiles to introduce a wide range of substituents.

Mechanism of Trifluoroacetamide-Directed Ortho-Lithiation

Caption: Mechanism of ortho-lithiation directed by the trifluoroacetamide group.

The Trifluoroacetamide Group in Activation and Molecular Modification

The strong electron-withdrawing nature of the trifluoromethyl group not only influences the reactivity of the amide nitrogen but also activates adjacent atoms and modifies the overall physicochemical properties of the molecule.

Activation of Substrates

The trifluoroacetamide group can activate a molecule towards nucleophilic attack. For example, the trifluoroacetylation of a primary amide can facilitate subsequent reductive cleavage of the nitrogen-substituent bond.[9]

Modification of Physicochemical Properties

Incorporating a trifluoromethyl group can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[10] This makes the trifluoroacetamide group a valuable tool in medicinal chemistry and drug development for fine-tuning the pharmacokinetic and pharmacodynamic profiles of lead compounds.[10][11]

Experimental Protocols

Protocol 1: Trifluoroacetylation of Aniline

Materials:

-

Aniline

-

Trifluoroacetic anhydride (TFAA)

-

Pyridine

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve aniline (1.0 eq) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.1 eq) dropwise to the stirred solution.

-

Slowly add trifluoroacetic anhydride (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction by adding 1 M HCl.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude trifluoroacetanilide.

-

Purify the product by recrystallization or column chromatography.

Protocol 2: Cleavage of a Trifluoroacetamide Group using Potassium Carbonate

Materials:

-

Trifluoroacetamide-protected amine

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Water (H₂O)

Procedure:

-

Dissolve the trifluoroacetamide-protected amine (1.0 eq) in a mixture of methanol and water.

-

Add potassium carbonate (3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature or reflux until the starting material is consumed (monitor by TLC).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to afford the deprotected amine.

Conclusion

The trifluoroacetamide group is a remarkably versatile and powerful tool in the arsenal of the synthetic chemist. Its unique combination of stability to acidic conditions and lability to basic conditions provides a high degree of orthogonality, which is essential for the synthesis of complex molecules.[1] Furthermore, its ability to act as a directing group in key carbon-carbon bond-forming reactions and to modulate the physicochemical properties of molecules underscores its importance in modern organic synthesis, from academic research to industrial-scale production of pharmaceuticals and fine chemicals.[10][12][13] As the demand for increasingly complex and functionalized molecules grows, the strategic application of the trifluoroacetamide group is poised to play an even more significant role in the future of chemical synthesis.

References

-

Lead Chemical. (n.d.). The Critical Role of Trifluoroacetamide in Chemical Manufacturing. Retrieved from [Link]

-

Synthetic Communications. (2007). A Convenient Synthesis of Trifluoroacetamides from Sodium Trifluoroacetate and Amines. Retrieved from [Link]

-

Thieme. (2021). Study on the Synthesis and Biological Activity of Trifluoroacetamide Promoted by Base without Transition-Metal Participation. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Trifluoroacetamide in Fine Chemical Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Trifluoroacetamide: A Key Reagent in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

National Institutes of Health. (2022). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. Retrieved from [Link]

-

National Institutes of Health. (2023). Mechanochemical Defluorinative Arylation of Trifluoroacetamides: An Entry to Aromatic Amides. Retrieved from [Link]

- Google Patents. (2015). Use of trifluoroacetamide for n-terminal protection.

-

Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Retrieved from [Link]

-

PNAS. (1981). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Retrieved from [Link]

- Google Patents. (2004). Protection of amine and hydroxyl groups using fluoroacylation.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Organic Synthesis: The Power of Trifluoroacetamide as a Reagent. Retrieved from [Link]

- Google Patents. (2013). Use of trifluoroacetamide for n-terminal protection.

-

ResearchGate. (2016). Is ester stable enough during the deprotection of trifluoroacetamide by basic hydrolysis?. Retrieved from [Link]

-

ResearchGate. (2006). Practical cleavage of trifluoroacetamides with p-toluensulfonic acid. Retrieved from [Link]

-

SynArchive. (n.d.). Protection of Amine by Amide. Retrieved from [Link]

-

ACS Publications. (2020). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. Retrieved from [Link]

-

ResearchGate. (2016). Is ester stable enough during the deprotection of trifluoroacetamide by basic hydrolysis?. Retrieved from [Link]

-

ACS Publications. (2023). From Chiral Resolution to Diastereoselective Ellman Chemistry to Biocatalysis: Route Evolution for the Efficient Synthesis of the Tetrahydrobenzoazepine Core of BTK Inhibitor BIIB091. Retrieved from [Link]

-

National Institutes of Health. (1981). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Retrieved from [Link]

- Google Patents. (1988). Trifluoroacetylation of unhindered primary and secondary amines and polymer-bound trifluoroacetylation reagents.

-

ResearchGate. (2025). The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. Retrieved from [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

PubChem. (n.d.). Trifluoroacetamide. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Page loading... [guidechem.com]

- 4. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]

- 5. synarchive.com [synarchive.com]

- 6. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]

- 7. WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]